

An In-Depth Technical Guide to Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

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Compound of Interest

Compound Name: Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

Cat. No.: B582017

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CAS Number: 885279-72-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate is a heterocyclic compound belonging to the 2-aminothiazole class of molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a particular focus on its relevance in drug discovery and development. The document details available experimental data, outlines plausible synthetic routes, and discusses the known biological activities of structurally related compounds, offering insights into its potential mechanisms of action.

Chemical Properties and Data

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate is a pale yellow solid with the molecular formula $C_{11}H_{10}N_2O_2S$ and a molecular weight of approximately 234.27 g/mol .^{[1][2][3]} It is a key intermediate in the synthesis of more complex bioactive molecules, particularly in the fields of oncology and neuropharmacology.^[4]

Property	Value	Source
CAS Number	885279-72-1	[1][2][3]
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₂ S	[1][2][3]
Molecular Weight	234.27 g/mol	[1][2]
Appearance	Pale yellow solid	[4]
Purity	≥95% to ≥98% (HPLC)	[1][2][5]
Synonyms	Methyl 4-(3-aminophenyl)-1,3-thiazole-2-carboxylate	[2]

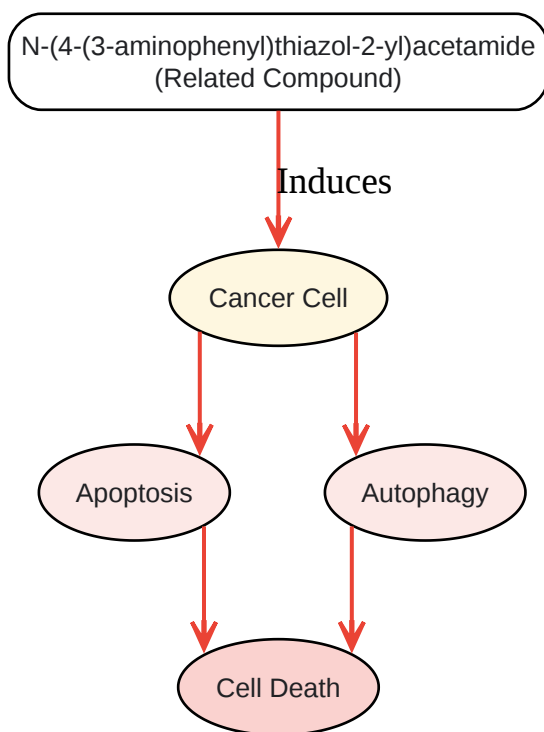
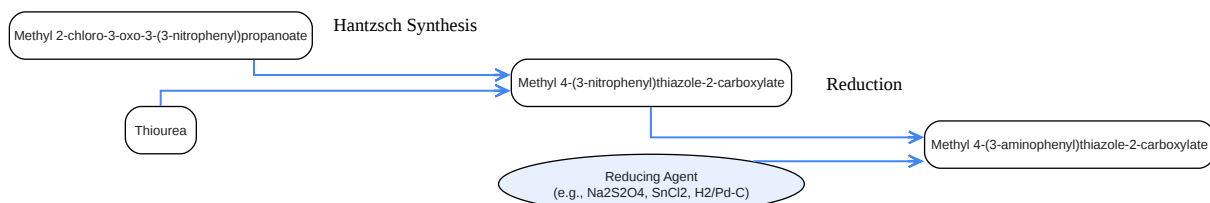
Synthesis and Experimental Protocols

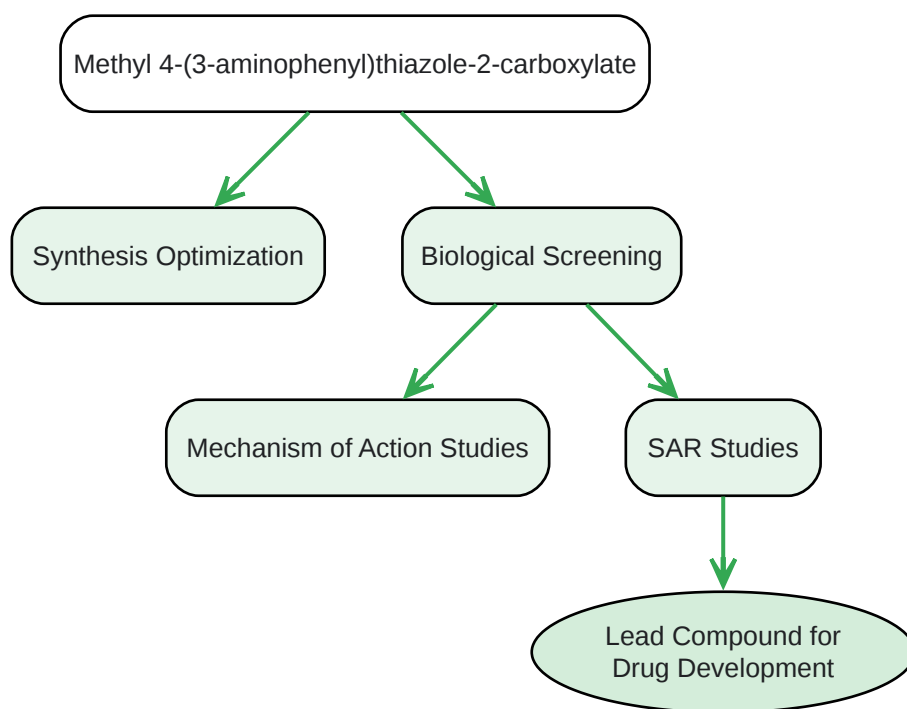
A definitive, detailed experimental protocol for the direct synthesis of **Methyl 4-(3-aminophenyl)thiazole-2-carboxylate** is not readily available in the public domain. However, based on established methodologies for the synthesis of analogous 2-aminothiazole-4-carboxylate derivatives, a plausible two-step synthetic pathway can be proposed. This involves the Hantzsch thiazole synthesis followed by the reduction of a nitro group.

Proposed Synthetic Pathway

A logical approach to the synthesis of **Methyl 4-(3-aminophenyl)thiazole-2-carboxylate** involves two primary stages:

- **Hantzsch Thiazole Synthesis:** Reaction of a substituted α -haloketone with a thioamide to form the thiazole ring. In this case, the synthesis would likely start with a 3-nitrophenyl substituted precursor.
- **Reduction of the Nitro Group:** Conversion of the nitro group on the phenyl ring to an amine group to yield the final product.





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